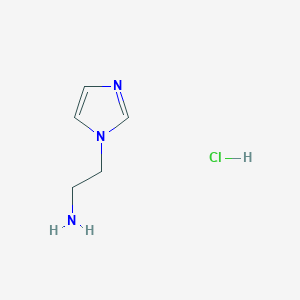

2-(1H-Imidazol-1-YL)ethanamine hydrochloride

説明

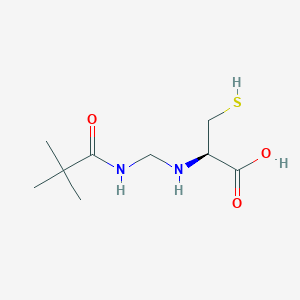

2-(1H-Imidazol-1-yl)ethanamine hydrochloride is a compound that features an imidazole ring, a common moiety in various biologically active molecules and pharmaceuticals. The imidazole ring is a five-membered planar ring with three carbon atoms and two nitrogen atoms. This structure is known for its ability to act as a ligand, coordinating with metal ions, and for its presence in various inhibitors and pharmaceutical agents .

Synthesis Analysis

The synthesis of 2-(1H-Imidazol-1-yl)ethanamine has been achieved through a multi-step process starting from ethyl acrylate. The process involves a Michael addition with imidazole, followed by hydrazinolysis, the Curtius rearrangement, and hydrolysis, with an overall yield of about 72% . Other related compounds have been synthesized through different methods, such as the reaction of imidazole with chloroacetyl chloride followed by treatment with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of compounds containing the imidazole ring has been extensively studied using X-ray crystallography. For instance, the crystal structure of a heme oxygenase-1 inhibitor with an imidazole moiety has been determined, revealing how the imidazole coordinates with the heme iron . Similarly, the structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride has been characterized, showing a relatively flat molecule due to the anti conformations of the –CH2– groups .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. For example, synthesized chloro-substituted 1-hydroxy-2-acetylideneimidazolidines react with sodium cyanide to form corresponding nitriles, which upon oxidation form persistent vinyl nitroxides . Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone have been synthesized and characterized, indicating the versatility of imidazole-containing compounds in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For instance, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane led to the formation of a compound that undergoes solid-state transformation, with its water of crystallization playing a significant role in its thermal behavior . The crystal and molecular structures of imidazole derivatives have been compared using X-ray diffraction and DFT calculations, providing insights into their stability and interactions within the crystal lattice .

科学的研究の応用

DNA Binding and Cytotoxicity Studies

2-(1H-Imidazol-1-YL)ethanamine hydrochloride has been explored in the context of DNA binding and cytotoxicity. For instance, Cu(II) complexes with ligands including a variant of 2-(1H-Imidazol-1-YL)ethanamine have demonstrated notable DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential for groove/surface binding. These complexes also showed pseudo-first-order kinetic reaction with DNA and displayed low toxicity for various cancer cell lines (Kumar et al., 2012).

Synthesis and Structural Studies

The compound has been involved in the synthesis and structural studies of various chemical entities. For example, it has been used in the synthesis of new imines and bisimines derived from related compounds, demonstrating its utility in chemical synthesis (Pařík & Chlupatý, 2014). Furthermore, it has been employed in the synthesis of Schiff's Bases, showcasing its versatility in forming structurally diverse compounds (Patel et al., 2011).

Corrosion Inhibition

This compound has also been studied for its role in corrosion inhibition. For instance, imidazoline derivatives, including variants of 2-(1H-Imidazol-1-YL)ethanamine, have been investigated as corrosion inhibitors, showing efficacy in protecting materials like mild steel in acidic environments (Zhang et al., 2015).

Biological Evaluation

Its derivatives have been evaluated for various biological activities. For instance, piperazine derivatives containing a related structure have been screened for antimicrobial activities, indicating its potential in developing new antimicrobial agents (Rajkumar et al., 2014). Additionally, variants of this compound have shown activity in IGF-1R inhibition, suggesting its relevance in cancer research (Saulnier et al., 2008).

Synthesis Methods

The synthesis methods for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride have also been a subject of study, indicating the chemical pathways to obtain this compound efficiently (Ri-sheng, 2010).

Antifungal Applications

Moreover, it has been incorporated into the development of novel antifungal agents, demonstrating its utility in pharmaceutical research (Artico et al., 1993).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

2-imidazol-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOALRMMSSHIANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918240 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-YL)ethanamine hydrochloride | |

CAS RN |

93668-43-0 | |

| Record name | NSC280770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)